SIRT-IN-3

Description

Properties

IUPAC Name |

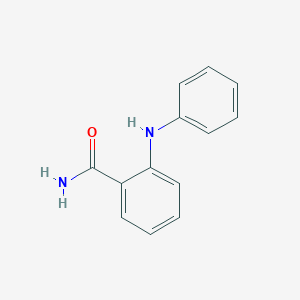

2-anilinobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWQUMKCVDUICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153151 | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-19-4 | |

| Record name | 2-(Phenylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1211-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Phenylamino)Benzamide

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 2-(Phenylamino)Benzamide. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

2-(Phenylamino)benzamide, a derivative of anthranilamide, serves as a core scaffold in the development of various pharmacologically active compounds. Notably, its derivatives have emerged as promising agents in cancer therapy, exhibiting inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][2][3][4] Understanding the synthesis and physicochemical properties of this foundational molecule is crucial for the design and development of novel therapeutics.

Synthesis of 2-(Phenylamino)Benzamide

The formation of the C-N bond between the phenyl and benzamide moieties is the key step in the synthesis of 2-(Phenylamino)benzamide. This can be achieved through two primary cross-coupling methodologies: the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction).[5][6][7][8]

Ullmann Condensation / Goldberg Reaction

The Ullmann condensation, and specifically the Goldberg reaction for C-N bond formation, provides a classical approach to synthesize 2-(Phenylamino)benzamide. This method typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[5]

Reaction Scheme:

-

Route A: 2-Chlorobenzamide reacting with aniline.

-

Route B: 2-Aminobenzamide reacting with an aryl halide (e.g., iodobenzene).

Experimental Protocol (Adapted from similar Ullmann Condensations):

-

Reactants:

-

2-Chlorobenzamide (1 mmol)

-

Aniline (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

A mixture of 2-chlorobenzamide, aniline, CuI, and K₂CO₃ is taken in a round-bottom flask.

-

DMF is added as a solvent.

-

The reaction mixture is heated to reflux (typically 120-150 °C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient method for C-N cross-coupling, utilizing a palladium catalyst with a phosphine ligand.[6][7] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

-

Route A: 2-Bromobenzamide reacting with aniline.

-

Route B: 2-Aminobenzamide reacting with an aryl bromide (e.g., bromobenzene).

Experimental Protocol (Adapted from similar Buchwald-Hartwig Aminations):

-

Reactants:

-

2-Bromobenzamide (1 mmol)

-

Aniline (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

-

Xantphos (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube are added Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

-

Toluene, 2-bromobenzamide, and aniline are then added sequentially.

-

The reaction mixture is heated to 80-110 °C for 8-16 hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Characterization of 2-(Phenylamino)Benzamide

The synthesized 2-(Phenylamino)benzamide can be characterized by various analytical techniques to confirm its identity, purity, and structure.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available in the search results |

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for 2-(Phenylamino)Benzamide based on the analysis of its structural components and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | singlet | 1H | -NH- (amide proton) |

| ~ 7.0 - 8.0 | multiplet | 9H | Aromatic protons (from both phenyl rings) |

| ~ 5.5 - 6.5 | broad singlet | 2H | -NH₂ (amide protons) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (amide carbonyl) |

| ~ 115 - 150 | Aromatic carbons (from both phenyl rings) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 - 3200 | N-H stretching (amide and amine) |

| ~ 3100 - 3000 | C-H stretching (aromatic) |

| ~ 1680 - 1640 | C=O stretching (amide I band) |

| ~ 1600 - 1450 | C=C stretching (aromatic) |

| ~ 1550 - 1500 | N-H bending (amide II band) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 212 | [M]⁺ (Molecular ion) |

| Expected fragments | Loss of -NH₂, -CONH₂, and fragmentation of the aromatic rings. |

Biological Activity and Signaling Pathways

Derivatives of 2-(Phenylamino)benzamide have been investigated for their potential as anti-cancer agents. These compounds have been shown to inhibit COX-2 and Topoisomerase I, and modulate key signaling pathways such as NF-κB and STAT3, which are often dysregulated in cancer.[1][2][3][4]

Synthesis Workflow

Caption: Synthetic routes to 2-(Phenylamino)Benzamide.

Inhibition of COX-2 and Downstream Signaling

Caption: Inhibition of the COX-2 signaling pathway.

Modulation of NF-κB and STAT3 Signaling Pathways

Caption: Modulation of NF-κB and STAT3 pathways.

Conclusion

This technical guide has outlined the primary synthetic routes to 2-(Phenylamino)benzamide and provided a summary of its expected physicochemical characteristics. The importance of this scaffold in medicinal chemistry, particularly in the development of anti-cancer agents, has also been highlighted through its interaction with key biological pathways. The provided experimental frameworks and characterization data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel 2-(Phenylamino)benzamide derivatives. Further experimental work is required to determine the precise spectroscopic data and melting point of the parent compound.

References

- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

The 2-(Phenylamino)Benzamide Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(phenylamino)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This guide provides a comprehensive overview of this scaffold's significance in drug discovery, detailing its synthesis, biological activities, and the intricate signaling pathways it modulates. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document serves as a vital resource for professionals engaged in the pursuit of novel therapeutics.

Core Synthesis and Chemical Properties

The synthesis of the 2-(phenylamino)benzamide core and its derivatives is most commonly achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of a 2-aminobenzamide derivative with a phenyl halide or a phenylboronic acid. Subsequent modifications can be introduced through various chemical transformations to explore the structure-activity relationship (SAR) and optimize for desired biological activities.

General Experimental Protocol: Ullmann Condensation for 2-(Phenylamino)Benzamide Synthesis

This protocol outlines a general procedure for the synthesis of the 2-(phenylamino)benzamide scaffold. Specific modifications to reagents, catalysts, and reaction conditions may be necessary depending on the desired derivatives.

Materials:

-

2-Aminobenzamide

-

Substituted or unsubstituted phenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Methanol (MeOH) or other suitable solvent

-

Filter paper

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the corresponding phenylboronic acid (1.2 equivalents) in methanol.

-

To this solution, add copper(II) acetate (0.1 equivalents) and pyridine (2 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to obtain the desired 2-(phenylamino)benzamide derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Therapeutic Potential

Derivatives of the 2-(phenylamino)benzamide scaffold have exhibited a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases, most notably cancer and inflammatory disorders.

Anticancer and Anti-inflammatory Activity: Dual Inhibition of COX-2 and Topoisomerase

A significant area of investigation for this scaffold has been its role as a dual inhibitor of cyclooxygenase-2 (COX-2) and topoisomerase (Topo) I and II. The overexpression of COX-2 is implicated in both inflammation and carcinogenesis, making it a key therapeutic target.[1][2][3] Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition can lead to cancer cell death.[1][2]

The dual-targeting approach offers the potential for synergistic therapeutic effects and a reduced likelihood of drug resistance. The compound 1H-30 , a derivative of the 2-(phenylamino)benzamide scaffold, has shown potent dual inhibition of COX-2 and Topo I, leading to promising anti-inflammatory and anticancer effects in gastrointestinal cancer models.[1][2] Another derivative, I-1 , has been identified as a novel agent for the treatment of glioblastoma.[3]

Table 1: Anticancer and Anti-inflammatory Activity of Selected 2-(Phenylamino)Benzamide Derivatives

| Compound | Target(s) | IC₅₀ (COX-2) | IC₅₀ (Cancer Cell Line) | Cell Line | Reference(s) |

| 1H-30 | COX-2, Topo I | 0.05 µM | 3.04 µM | CT26.WT | [1][2] |

| I-1 | COX-2, Topo I | 33.61 µM | Not specified | U87MG, C6 | [3] |

| I-8 | COX-2, Topo I | 45.01 µM | Not specified | U87MG, C6 | [3] |

Modulation of Key Signaling Pathways

The therapeutic effects of 2-(phenylamino)benzamide derivatives are often mediated through their influence on critical cellular signaling pathways, including the NF-κB and STAT3 pathways, both of which are pivotal in inflammation and cancer progression.

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain 2-(phenylamino)benzamide derivatives, such as 1H-30, have been shown to suppress the activation of the NF-κB pathway.[1][2] This is achieved by inhibiting the nuclear translocation of NF-κB, which in turn prevents the transcription of pro-inflammatory and pro-survival genes.[1][2]

References

Probing the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 2-(Phenylamino)Benzamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-(phenylamino)benzamide analogs, a class of compounds demonstrating significant promise in medicinal chemistry. This document outlines the core methodologies for evaluating their therapeutic potential, presents key quantitative data for comparative analysis, and visualizes the underlying mechanisms of action.

Introduction

The 2-(phenylamino)benzamide scaffold has emerged as a privileged structure in drug discovery, with analogs exhibiting a wide range of biological activities. These compounds have garnered particular interest for their potential as anti-inflammatory and anticancer agents.[1][2] The core structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide focuses on the screening cascade typically employed to identify and characterize novel 2-(phenylamino)benzamide derivatives with therapeutic potential, particularly as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][3]

Experimental Protocols

A systematic approach to screening 2-(phenylamino)benzamide analogs involves a series of in vitro and in vivo assays to determine their cytotoxicity, enzyme inhibitory activity, and mechanism of action.

Cytotoxicity Assessment: MTT Assay

The initial evaluation of anticancer potential is often determined through cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., gastric, colon, glioblastoma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with various concentrations of the 2-(phenylamino)benzamide analogs for a specified period (e.g., 24-72 hours).[4]

-

MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assays

The anti-inflammatory activity of the analogs is primarily assessed by their ability to inhibit the COX-2 enzyme.

Protocol: A COX-2 inhibitor screening kit is typically used for this purpose.[3]

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.[3][5]

-

IC50 Determination: The IC50 values are determined by plotting the percentage of COX-2 inhibition against the compound concentration.

The potential of the analogs to act as anticancer agents is further investigated by evaluating their inhibitory effect on Topo I, a key enzyme in DNA replication and transcription.

Protocol: A Topo I-catalyzed DNA unwinding assay is commonly employed.[3]

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, Topo I enzyme, and various concentrations of the test compounds is prepared.

-

Incubation: The mixture is incubated to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A decrease in the amount of relaxed DNA in the presence of the compound indicates Topo I inhibition. The IC50 value can be determined by quantifying the band intensities.

In Vivo Efficacy Studies

Promising candidates from in vitro screening are advanced to in vivo models to assess their antitumor efficacy and safety.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human tumor cells (e.g., C6 glioma, U87MG xenografts).[5][6]

-

Treatment Administration: Once the tumors reach a palpable size, the animals are treated with the test compound, a vehicle control, and a positive control (e.g., temozolomide) via a suitable route (e.g., intraperitoneal injection).[7]

-

Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.[1][5]

-

Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study.[5]

-

Pharmacokinetic and Safety Analysis: Blood samples may be collected to determine the pharmacokinetic parameters of the compound.[1][2] At the end of the study, major organs can be collected for histopathological analysis to assess toxicity.

Quantitative Data Summary

The following tables summarize the biological activity data for representative 2-(phenylamino)benzamide analogs.

Table 1: In Vitro Cytotoxicity and Enzyme Inhibition of 2-(Phenylamino)Benzamide Analogs

| Compound | Cell Line | Cytotoxicity IC50 (μM) | COX-2 Inhibition IC50 (μM) | Topo I Inhibition | Reference |

| I-1 | Glioblastoma | - | 33.61 ± 1.15 | Inhibitor | [5][6] |

| I-8 | Glioblastoma | - | 45.01 ± 2.37 | Inhibitor | [5][6] |

| 1H-30 | Gastric & Colon Cancer | Potent | Enhanced vs. Tolfenamic Acid | Better than I-1 | [1][2] |

| 20e | Gastric & Colon Cancer | Active | Inhibitor | Inhibitor | [3] |

| 6h | - | - | - | MAO-A IC50: 0.44 ± 0.02 | [3] |

| 6k | - | - | - | AChE IC50: 0.12 ± 0.01BuChE IC50: 0.49 ± 0.02MAO-B IC50: 0.06 ± 0.01 | [3] |

Table 2: In Vivo Antitumor Efficacy of Representative Analogs

| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Key In Vivo Effects | Reference |

| I-1 | C6 glioma orthotopic | 66.7% | Downregulated PGE2, VEGF, MMP-9; Upregulated E-cadherin | [5][6] |

| I-1 | U87MG xenograft | 69.4% | - | [5][6] |

| 1H-30 | CT26.WT tumor-bearing mice | Significant | Downregulated COX-2 and MMP-9; Induced apoptosis | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-(phenylamino)benzamide analogs and the general workflow for their biological screening.

Mechanism of Action

Several 2-(phenylamino)benzamide analogs exert their anti-inflammatory and anticancer effects through the dual inhibition of COX-2 and Topo I.[3] Furthermore, compounds like 1H-30 have been shown to suppress the activation of the NF-κB pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2, IL-1β, and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[1][3]

The 2-(phenylamino)benzamide analog 1H-30 has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby suppressing the production of these downstream inflammatory mediators.[1][2] This inhibition of the NF-κB pathway, coupled with the direct inhibition of COX-2 and Topo I, highlights the multi-targeted mechanism of action of this class of compounds.

Conclusion

The 2-(phenylamino)benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. The systematic screening approach detailed in this guide, encompassing in vitro cytotoxicity and enzyme inhibition assays, followed by in vivo efficacy and safety studies, is crucial for identifying lead candidates. The dual inhibition of COX-2 and Topo I, along with the suppression of the NF-κB signaling pathway, underscores the significant potential of these analogs in the treatment of inflammatory diseases and cancer. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of this promising class of compounds.

References

- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Phenylamino)Benzamide mechanism of action studies

An In-depth Technical Guide on the Mechanism of Action of 2-(Phenylamino)Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Phenylamino)benzamide scaffold is a versatile pharmacophore that has been the subject of extensive research in drug discovery, leading to the development of derivatives with a wide range of biological activities. These compounds have shown promise in oncology and inflammatory diseases by targeting various signaling pathways and molecular targets. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of different classes of 2-(Phenylamino)benzamide derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Dual Inhibition of COX-2 and Topoisomerase I in Cancer Therapy

A significant class of 2-(Phenylamino)benzamide derivatives has been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), offering a synergistic approach to cancer treatment by targeting both inflammation and tumor progression.

Mechanism of Action

These derivatives exert their anticancer effects through a multi-pronged mechanism. The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and are often upregulated in tumors, promoting cell proliferation, angiogenesis, and metastasis. Simultaneously, the inhibition of Topo I, an enzyme essential for DNA replication and repair, leads to DNA damage and apoptosis in cancer cells.

A key downstream effect of this dual inhibition is the suppression of the NF-κB signaling pathway.[1][2] NF-κB is a transcription factor that plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. By inhibiting the nuclear translocation of NF-κB, these compounds decrease the production of various pro-inflammatory and pro-tumorigenic molecules, including nitric oxide (NO), interleukin-1β (IL-1β), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[1][2][3][4] Furthermore, some derivatives have been shown to downregulate the activation of STAT3, another key transcription factor in cancer, and upregulate the expression of E-cadherin, a protein crucial for cell-cell adhesion whose loss is associated with metastasis.[3][4]

Signaling Pathway

Caption: Dual inhibition of COX-2 and Topo I by 2-(Phenylamino)Benzamide derivatives.

Quantitative Data

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| I-1 | COX-2 | 33.61 ± 1.15 | - | [4] |

| I-8 | COX-2 | 45.01 ± 2.37 | - | [4] |

| 1H-30 | COX-2 | More potent than tolfenamic acid and I-1 | - | [1][2] |

| 1H-30 | Topo I | Better inhibition than I-1 | - | [1][2] |

Experimental Protocols

-

COX-2 Inhibition Assay: The ability of the compounds to inhibit COX-2 is typically evaluated using a commercially available COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically at a specific wavelength. The IC50 values are then calculated from the dose-response curves.

-

Topoisomerase I Inhibition Assay: Topo I inhibitory activity is assessed by measuring the relaxation of supercoiled DNA. In the presence of Topo I, supercoiled plasmid DNA is relaxed. Test compounds are incubated with supercoiled DNA and Topo I. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis and visualized by ethidium bromide staining. A potent inhibitor will prevent the relaxation of the supercoiled DNA.

-

NF-κB Nuclear Translocation Assay: The effect on NF-κB activation is often determined by immunofluorescence or Western blotting. For immunofluorescence, cells are treated with the test compound and a stimulant (e.g., LPS or TNF-α). The cells are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The localization of p65 (cytoplasmic vs. nuclear) is observed by fluorescence microscopy. For Western blotting, nuclear and cytoplasmic fractions of cell lysates are separated, and the amount of p65 in each fraction is quantified.

Inhibition of the Hedgehog Signaling Pathway

Another important class of 2-(Phenylamino)benzamide derivatives, specifically N-(2-pyrimidinylamino) benzamides, has been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway.[5]

Mechanism of Action

The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development and progression of several cancers. The key signal transducer in this pathway is the transmembrane protein Smoothened (Smo). In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.

N-(2-pyrimidinylamino) benzamide derivatives act by targeting and inhibiting Smo.[6] This inhibition prevents the downstream activation of Gli transcription factors, thereby blocking the pro-tumorigenic effects of the Hh pathway.[6]

Signaling Pathway

Caption: Inhibition of the Hedgehog signaling pathway by N-(2-pyrimidinylamino) benzamide derivatives.

Quantitative Data

Numerous N-(2-pyrimidinylamino) benzamide derivatives have been synthesized and shown to be more potent than the approved Hh pathway inhibitor, vismodegib, in in vitro assays.[5]

Experimental Protocols

-

Gli-Luciferase Reporter Assay: This is the standard method for assessing Hh pathway inhibition. A cell line (e.g., Shh-LIGHT2) that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control is used. Cells are treated with the test compounds in the presence of a Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule Smo agonist). The activity of both luciferases is measured, and the firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability. A decrease in the normalized luciferase activity indicates inhibition of the Hh pathway.

Antitubulin Activity

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides has been identified as a novel class of antitubulin agents.[7]

Mechanism of Action

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. These 2-(Phenylamino)benzamide derivatives act by inhibiting tubulin polymerization, which leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

Experimental Workflow

Caption: Experimental workflow for determining the antitubulin activity of 2-(Phenylamino)Benzamide derivatives.

Quantitative Data

| Compound | Activity | IC50 (µM) | Cell Line | Reference |

| 12a-d, 12k,l, 17t,u | Antiproliferative | 0.57 - 8.1 | K562 | [7] |

Experimental Protocols

-

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is measured in vitro using purified tubulin. Tubulin polymerization is induced by GTP and warming to 37°C, and the increase in light scattering or fluorescence of a reporter dye is monitored over time in a spectrophotometer or fluorometer. The presence of an inhibitor will reduce the rate and extent of polymerization.

-

Cell Cycle Analysis: Cells are treated with the test compounds for a defined period (e.g., 24 hours). They are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. A compound that causes G2/M arrest will lead to an accumulation of cells with 4N DNA content.

-

Immunofluorescence Microscopy of Microtubules: Cells grown on coverslips are treated with the test compounds, then fixed, permeabilized, and stained with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope. In the presence of a tubulin polymerization inhibitor, the normal filamentous microtubule network will be disrupted.

Conclusion

The 2-(Phenylamino)benzamide scaffold has proven to be a highly valuable starting point for the design of novel therapeutic agents with diverse mechanisms of action. The ability to modify the core structure to target different key signaling pathways, such as those involving COX-2/Topo I, Hedgehog signaling, and tubulin polymerization, highlights its potential in the development of new treatments for cancer and other diseases. The detailed understanding of these mechanisms, supported by robust experimental data, is crucial for the continued optimization of these compounds and their translation into clinical applications.

References

- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phenylamino)benzamide and its derivatives are emerging as a significant class of molecules in medicinal chemistry, demonstrating potential as anti-cancer agents. Notably, these compounds have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I/II, implicating their role in complex signaling pathways crucial to cancer progression. This technical guide provides a comprehensive overview of the known physicochemical properties of the core molecule, 2-(phenylamino)benzamide. It details established experimental protocols for the determination of key parameters such as melting point, boiling point, pKa, logP, and aqueous solubility. Furthermore, this document elucidates the signaling pathways influenced by derivatives of this compound, offering visual representations to aid in the understanding of their mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for 2-(phenylamino)benzamide is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | - |

| Molecular Weight | 212.25 g/mol | - |

| Melting Point | 122 °C | [1] |

| Boiling Point (Predicted) | 413.3 ± 28.0 °C | [1] |

| Density (Predicted) | 1.218 ± 0.06 g/cm³ | [1] |

| pKa | Data not available | |

| logP | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of 2-(phenylamino)benzamide or its analogues, the following standard protocols are recommended.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus equipped with a thermometer and a viewing lens.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2][3]

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[3][4] For a pure compound, this range should be narrow, typically 0.5-1 °C.[3]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for predicting the ionization state of a drug at physiological pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds.[5][6] The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.[5]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[5][6] The pH of the solution is monitored continuously using a calibrated pH electrode.[5]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized.[7]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.[8]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a predetermined period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.[7][9]

-

Phase Separation and Analysis: The two phases are separated, typically by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a flask containing a known volume of water or a relevant aqueous buffer. The flask is then sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11][12]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[11]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[12] This concentration represents the aqueous solubility of the compound at that temperature.

Biological Activity and Signaling Pathways

Derivatives of N-2-(phenylamino)benzamide have been identified as promising anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[13][14] These compounds have been shown to act as dual inhibitors of COX-2 and Topoisomerase I, influencing key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[15][16]

Inhibition of COX-2 and Topoisomerase I

The proposed mechanism of action involves the simultaneous inhibition of two key enzymes:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are implicated in inflammation and cancer progression.

-

Topoisomerase I (Topo I): An enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoils.

The dual inhibition of these targets leads to a multi-pronged attack on cancer cells.

Downstream Signaling Pathways

Inhibition of COX-2 and Topo I by N-2-(phenylamino)benzamide derivatives has been shown to modulate several downstream signaling pathways:[15]

-

Downregulation of Prostaglandin E2 (PGE2): As a direct consequence of COX-2 inhibition, the production of PGE2 is reduced. PGE2 is known to promote cell proliferation, angiogenesis, and invasion.

-

Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Its inhibition by these compounds contributes to their anti-inflammatory and pro-apoptotic effects.[13]

-

Downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9): These proteins are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells). Their downregulation hinders tumor growth and dissemination.[15]

-

Inhibition of STAT3 Activation: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. Its inhibition is a key aspect of the anti-cancer activity of these compounds.[15]

The following diagrams illustrate the experimental workflow for determining key physicochemical properties and the proposed signaling pathway for N-2-(phenylamino)benzamide derivatives.

Figure 1: General experimental workflows for determining key physicochemical properties.

Figure 2: Proposed signaling pathway for N-2-(phenylamino)benzamide derivatives as anti-cancer agents.

Conclusion

2-(Phenylamino)benzamide represents a promising scaffold for the development of novel anti-cancer therapeutics. While some fundamental physicochemical data are available, further experimental characterization of its boiling point, pKa, logP, and aqueous solubility is warranted to build a complete profile for drug development purposes. The detailed experimental protocols provided herein offer a clear roadmap for obtaining this crucial information. The elucidation of the dual inhibitory mechanism of its derivatives on COX-2 and Topoisomerase I, and the subsequent impact on key oncogenic signaling pathways, provides a strong rationale for their continued investigation and optimization in the field of oncology. This guide serves as a valuable resource for researchers and scientists dedicated to advancing our understanding and application of this important class of molecules.

References

- 1. BenzaMide, 2-(phenylaMino)- | 1211-19-4 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. ursinus.edu [ursinus.edu]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic analysis of 2-(Phenylamino)Benzamide (NMR, IR, Mass Spec)

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-(Phenylamino)benzamide.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | N-H (phenylamino) |

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic C-H (ortho to C=O) |

| ~ 7.2 - 7.6 | Multiplet | 6H | Aromatic C-H |

| ~ 6.8 - 7.0 | Multiplet | 2H | Aromatic C-H |

| ~ 5.5 - 6.5 | Singlet (broad) | 2H | -CONH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide) |

| ~ 145 | Aromatic C-N |

| ~ 140 | Aromatic C-N |

| ~ 132 | Aromatic C-H |

| ~ 129 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 122 | Aromatic C-H |

| ~ 120 | Aromatic C-H |

| ~ 118 | Aromatic C-C=O |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H Stretch (amide & amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1660 | Strong | C=O Stretch (amide) |

| ~ 1600 | Medium | N-H Bend (amine) |

| 1580 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| ~ 1250 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212.09 | Molecular Ion [M]⁺• |

| 195.09 | [M - NH₃]⁺ |

| 184.08 | [M - CO]⁺• |

| 167.08 | [M - CONH₂]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 93.06 | [C₆H₅NH₂]⁺• |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 2-(Phenylamino)benzamide.

Materials and Equipment:

-

2-(Phenylamino)benzamide sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenylamino)benzamide in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(Phenylamino)benzamide.

Materials and Equipment:

-

2-(Phenylamino)benzamide sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 2-(Phenylamino)benzamide with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(Phenylamino)benzamide.

Materials and Equipment:

-

2-(Phenylamino)benzamide sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a heated inlet.

-

Ionization:

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of 2-(Phenylamino)benzamide.

Caption: Workflow for the spectroscopic analysis of 2-(Phenylamino)benzamide.

References

2-(Phenylamino)Benzamide: A Novel Scaffold for Dual COX-2/Topoisomerase I Inhibition in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The convergence of inflammation and cancer has long been a focal point of oncology research. Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, is frequently overexpressed in various malignancies and is associated with tumor progression, angiogenesis, and metastasis. Concurrently, topoisomerase I (Topo I) is a critical enzyme involved in DNA replication and a well-established target for cancer chemotherapy. The strategic design of therapeutic agents that can simultaneously modulate both of these key targets presents a promising avenue for the development of more effective and potentially less toxic anticancer drugs. This technical guide explores the burgeoning class of 2-(phenylamino)benzamide derivatives, which have emerged as potent dual inhibitors of COX-2 and Topoisomerase I, with a particular focus on their potential in treating gastrointestinal cancers and glioblastoma.

Mechanism of Action: A Two-Pronged Attack

The therapeutic rationale behind the dual inhibition of COX-2 and Topo I is rooted in the synergistic disruption of key cancer-promoting pathways. By inhibiting COX-2, 2-(phenylamino)benzamide derivatives can curtail the inflammatory tumor microenvironment. A significant consequence of this inhibition is the downregulation of the NF-κB signaling pathway.[1][2] NF-κB, a transcription factor, plays a pivotal role in inflammation, cell survival, and proliferation. Its inhibition leads to a reduction in the expression of downstream targets that are crucial for tumor growth and survival.

Simultaneously, the inhibition of Topoisomerase I by these compounds introduces DNA damage, a classic mechanism of cytotoxic cancer therapy. This dual-action approach not only directly targets cancer cells through DNA damage but also weakens their supportive inflammatory environment, potentially overcoming resistance mechanisms associated with single-target agents.

Quantitative Analysis of Inhibitory Activity

Several 2-(phenylamino)benzamide derivatives have been synthesized and evaluated for their dual inhibitory potential. The following tables summarize the in vitro inhibitory activities of key compounds against COX-2 and Topo I, as well as their anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro COX-2 and Topoisomerase I Inhibitory Activity

| Compound | COX-2 IC50 (μM) | Topo I Inhibition (%) @ 10 μM |

| I-1 | 33.61 ± 1.15[3] | - |

| I-8 | 45.01 ± 2.37[3] | - |

| 1H-30 | 0.15 ± 0.02 | 65.4 ± 3.2 |

IC50 values represent the concentration required for 50% inhibition. Data for I-1 and I-8 are from studies on glioblastoma, while data for 1H-30 is from studies on gastrointestinal cancer.

Table 2: In Vitro Anti-proliferative Activity (IC50, μM)

| Compound | HCT-116 (Colon) | MGC-803 (Gastric) | BGC-823 (Gastric) | U87MG (Glioblastoma) | C6 (Glioblastoma) |

| I-1 | - | - | - | 1.23 ± 0.11[3] | 2.45 ± 0.23[3] |

| 1H-30 | 2.87 ± 0.21 | 3.12 ± 0.25 | 4.56 ± 0.31 | - | - |

In Vivo Efficacy of Lead Compound 1H-30

The therapeutic potential of the lead compound, 1H-30, was further investigated in a preclinical mouse model of gastrointestinal cancer.

Table 3: In Vivo Tumor Growth Inhibition

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| 1H-30 | 50 mg/kg | 58.7 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 2-(phenylamino)benzamide derivatives.

COX-2 Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect of a compound on COX-2 by measuring the peroxidase component of the enzyme.

-

Materials:

-

COX-2 enzyme (human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

-

Arachidonic acid

-

Test compound and control inhibitor (e.g., celecoxib)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include a positive control (known COX-2 inhibitor) and a negative control (vehicle).

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Add TMPD to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

-

Materials:

-

Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compound and control inhibitor (e.g., camptothecin)

-

Loading dye

-

Agarose gel (e.g., 1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

-

-

Procedure:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Add Topoisomerase I to initiate the reaction. Include a control reaction without the inhibitor.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This cell-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by the test compound.

-

Materials:

-

Cancer cell line (e.g., RAW264.7 macrophages)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

Test compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS to induce NF-κB translocation. Include an unstimulated control.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary antibody against NF-κB p65.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of NF-κB p65.

-

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

Figure 1: Simplified signaling pathway of NF-κB activation and its inhibition by 2-(phenylamino)benzamide derivatives.

Figure 2: General synthetic workflow for 2-(phenylamino)benzamide derivatives.

Figure 3: Experimental workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

The 2-(phenylamino)benzamide scaffold represents a promising platform for the development of novel dual-acting anticancer agents. The ability of these compounds to simultaneously inhibit COX-2 and Topoisomerase I offers a multifaceted approach to cancer therapy, targeting both the tumor cells and their supportive microenvironment. The lead compounds have demonstrated significant in vitro and in vivo efficacy, particularly in models of gastrointestinal cancer and glioblastoma.

Future research in this area should focus on optimizing the potency and selectivity of these dual inhibitors. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring the efficacy of these agents in combination with other standard-of-care chemotherapeutics or immunotherapies could unlock new and more effective treatment paradigms for a range of challenging malignancies. The continued investigation of 2-(phenylamino)benzamide derivatives holds considerable promise for advancing the field of oncology and improving patient outcomes.

References

- 1. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of the 2-(Phenylamino)Benzamide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of compounds based on the 2-(phenylamino)benzamide scaffold. Due to limited publicly available cytotoxicity data for the parent compound, this guide utilizes data from its derivatives to illustrate the screening process, experimental protocols, and potential mechanisms of action. This information is intended to serve as a valuable resource for researchers involved in the early stages of drug discovery and development.

Introduction to 2-(Phenylamino)Benzamide and its Derivatives

The 2-(phenylamino)benzamide core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth and proliferation. These compounds have been shown to target key enzymes and signaling pathways involved in tumorigenesis, such as cyclooxygenase-2 (COX-2), topoisomerase I (Topo I), and the NF-κB signaling pathway, ultimately leading to apoptosis in cancer cells.

Quantitative Cytotoxicity Data

The initial assessment of a compound's anticancer potential involves determining its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for various 2-(phenylamino)benzamide derivatives against different cancer cell lines.

Table 1: COX-2 Inhibition by N-2-(phenylamino)benzamide Derivatives

| Compound | IC50 (µM) for COX-2 Inhibition | Reference |

| I-1 | 33.61 ± 1.15 | [1][2] |

| I-8 | 45.01 ± 2.37 | [1][2] |

Table 2: Cytotoxicity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5e | MDA-MB-231 (Breast Cancer) | 0.4 | [3] |

| 5l | MDA-MB-231 (Breast Cancer) | 0.4 | [3] |

| 5e | HT-29 (Colon Cancer) | 0.8 | [3] |

| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | 31.5 | [3] |

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the initial cytotoxicity screening of novel compounds. This section details the methodologies for key assays used to evaluate the anticancer properties of 2-(phenylamino)benzamide derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: After removing the MTT solution, add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a culture dish or a 96-well plate and grow them to confluence.

-

Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

-

Compound Treatment: The cells are then washed to remove detached cells and treated with the test compound.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours).

-

Data Analysis: The rate of wound closure is measured and compared between treated and untreated cells to determine the effect of the compound on cell migration.

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix.

Protocol:

-

Chamber Preparation: A Boyden chamber consists of two compartments separated by a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel).

-

Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.

-

Chemoattractant and Compound Addition: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and the test compound is added to the upper chamber with the cells.

-

Incubation: The chamber is incubated for a period that allows the cells to invade through the matrix and the membrane.

-

Quantification: The non-invading cells in the upper chamber are removed, and the invading cells on the lower surface of the membrane are fixed, stained, and counted.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 2-(phenylamino)benzamide derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of COX-2 and Topoisomerase I

Studies have shown that N-2-(phenylamino)benzamide derivatives can act as dual inhibitors of COX-2 and Topoisomerase I.[4][5][6] COX-2 is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cell proliferation. Topoisomerase I is an enzyme essential for DNA replication and transcription. Inhibition of these enzymes disrupts critical cellular processes in cancer cells.

Dual Inhibition by 2-(Phenylamino)Benzamide Derivatives

Modulation of NF-κB and Apoptotic Pathways

The inhibition of COX-2 and Topoisomerase I by 2-(phenylamino)benzamide derivatives can lead to the suppression of the NF-κB signaling pathway and the induction of apoptosis.[4][5] The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Its inhibition can sensitize cancer cells to apoptosis.

Downstream Effects on NF-κB and Apoptosis

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound.

Experimental Workflow for Initial Cytotoxicity Screening

Conclusion

The 2-(phenylamino)benzamide scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The initial cytotoxicity screening, encompassing cell viability, migration, and invasion assays, is a critical step in identifying promising lead compounds. The data on the derivatives of 2-(phenylamino)benzamide suggest that this class of compounds exerts its cytotoxic effects through the dual inhibition of COX-2 and Topoisomerase I, leading to the suppression of the NF-κB pathway and the induction of apoptosis. Further investigation into the structure-activity relationships of these derivatives will be instrumental in optimizing their potency and selectivity, paving the way for the development of effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Deep Dive into 2-(Phenylamino)Benzamide Derivatives as Potential Therapeutic Agents for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. Among the promising avenues of research are 2-(Phenylamino)Benzamide derivatives, a class of small molecules that have demonstrated significant anti-glioblastoma activity. This technical guide provides an in-depth overview of the core research surrounding these derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.

Core Concepts and Mechanism of Action

Recent studies have identified a series of N-2-(phenylamino) benzamide derivatives with potent anti-glioblastoma properties. A key mechanism of action for these compounds is the dual inhibition of Cyclooxygenase-2 (COX-2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, both of which are aberrantly activated in glioblastoma and contribute to tumor progression, proliferation, invasion, and immunosuppression.[1]

The COX-2 Signaling Axis in Glioblastoma

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in glioblastoma and is associated with a more aggressive tumor phenotype. It catalyzes the production of prostaglandin E2 (PGE2), which in turn promotes tumor growth, angiogenesis, and inflammation. The 2-(Phenylamino)Benzamide derivatives interfere with this pathway, leading to a reduction in PGE2 levels and a subsequent decrease in tumor-promoting activities.

The STAT3 Signaling Pathway in Glioblastoma

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a high percentage of glioblastomas. Activated STAT3 promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, while also contributing to an immunosuppressive tumor microenvironment. The inhibition of STAT3 activation by 2-(Phenylamino)Benzamide derivatives represents a critical aspect of their anti-cancer effects.

Quantitative Efficacy of Lead Compounds

Extensive preclinical studies have evaluated the efficacy of various 2-(Phenylamino)Benzamide derivatives. The following tables summarize the key quantitative data from a pivotal study on lead compounds, herein referred to as Compound I-1 and Compound I-8 .

| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |

| I-1 | COX-2 | 33.61 ± 1.15 | Not Specified | [1][2] |

| I-8 | COX-2 | 45.01 ± 2.37 | Not Specified | [1][2] |

Table 1: In Vitro COX-2 Inhibition

| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Notes | Reference |

| I-1 | C6 glioma orthotopic model | 66.7% | - | [1][2] |

| I-1 | U87MG xenograft model | 69.4% | - | [1][2] |

Table 2: In Vivo Anti-Tumor Efficacy

Key Signaling Pathways and Experimental Workflow

To visually represent the intricate mechanisms and experimental processes involved in the research of 2-(Phenylamino)Benzamide derivatives, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the evaluation of 2-(Phenylamino)Benzamide derivatives.

Caption: Simplified STAT3 signaling pathway and the inhibitory action of derivatives.

Caption: The COX-2 signaling pathway and its inhibition by the derivatives.

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the evaluation of 2-(Phenylamino)Benzamide derivatives.

Synthesis of 2-(Phenylamino)Benzamide Derivatives

A general and efficient method for the synthesis of 2-(N-phenylamino)benzoic acids, the core scaffold of the derivatives, involves the reaction of 2-fluorobenzoic acids with anilines. Further modifications can be introduced to achieve the final benzamide derivatives.

Materials:

-

2,5-dibromobenzoic acid

-

Aniline

-

Catalyst (e.g., copper-based)

-

Solvent (e.g., acetone)

-

Column chromatography supplies

Procedure:

-

React 2,5-dibromobenzoic acid with aniline in the presence of a suitable catalyst at an elevated temperature (e.g., 403 K).[3]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-